molecular formula C19H26N2O6S B5849761 ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate

ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate

Cat. No. B5849761
M. Wt: 410.5 g/mol
InChI Key: FSGITOPJFAWAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate, also known as E-4031, is a chemical compound that has been widely used in scientific research as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr). E-4031 is a potent and specific inhibitor of the hERG channel, which is responsible for the repolarization of the cardiac action potential. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.

Mechanism of Action

Ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) by binding to the hERG channel. The hERG channel is responsible for the repolarization of the cardiac action potential, and its dysfunction can lead to prolonged QT intervals, arrhythmias, and sudden cardiac death. ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate binds to a specific site on the hERG channel, preventing the flow of potassium ions and prolonging the action potential duration.
Biochemical and Physiological Effects
ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate has been shown to have potent effects on cardiac repolarization, leading to QT prolongation and arrhythmias. The compound has also been shown to have effects on other ion channels, such as the L-type calcium channel and the sodium channel. ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate has been used to study the effects of various drugs on cardiac repolarization and to screen for potential hERG channel blockers.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate in lab experiments is its selectivity and potency as an hERG channel blocker. The compound has been extensively studied and characterized, making it a reliable tool for investigating the function of the hERG channel. However, ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate has limitations in terms of its specificity for the hERG channel, as it can also affect other ion channels and cellular processes. Additionally, the compound has potential toxic effects on cardiac cells and should be used with caution in experimental settings.

Future Directions

There are several future directions for research on ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate and its potential applications in drug discovery and cardiac therapeutics. One area of focus is the development of more selective and potent hERG channel blockers that can be used to treat cardiac disorders. Another area of research is the investigation of the effects of ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate on other ion channels and cellular processes, which could lead to the discovery of new drug targets. Additionally, ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate is a valuable tool for scientific research and has the potential to contribute to the development of new treatments for cardiac disorders.

Synthesis Methods

The synthesis of ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate involves several steps, including the reaction of 4-morpholinosulfonylbenzoyl chloride with piperidine, followed by the reaction with ethyl chloroformate. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

Ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate has been widely used in scientific research as a tool to study the function of the hERG channel and its role in cardiac repolarization. The compound has been used to investigate the effects of various drugs on the hERG channel, as well as to screen for potential hERG channel blockers. ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate has also been used to study the mechanisms of arrhythmias and to develop new treatments for cardiac disorders.

properties

IUPAC Name

ethyl 1-(3-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-2-27-19(23)15-6-8-20(9-7-15)18(22)16-4-3-5-17(14-16)28(24,25)21-10-12-26-13-11-21/h3-5,14-15H,2,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGITOPJFAWAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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